tert-Butylamine hydrobromide

Catalog No.
S614924
CAS No.
60469-70-7
M.F
C4H12BrN
M. Wt
154.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylamine hydrobromide

CAS Number

60469-70-7

Product Name

tert-Butylamine hydrobromide

IUPAC Name

2-methylpropan-2-amine;hydrobromide

Molecular Formula

C4H12BrN

Molecular Weight

154.05 g/mol

InChI

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H

InChI Key

CQKAPARXKPTKBK-UHFFFAOYSA-N

SMILES

CC(C)(C)N.Br

Synonyms

tert-butylamine, tert-butylamine hydrobromide, tert-butylamine hydrochloride, tert-butylamine hydroiodide, tert-butylamine monolithium salt, tert-butylamine perchlorate, tert-butylamine sulfate (2:1), tert-butylamine thiocyanate, tert-butylamine, conjugate acid

Canonical SMILES

CC(C)(C)N.Br

Catalyst in Industrial Processes

One primary application of TBAHB lies in the industrial production of anhydrous sodium. It acts as a catalyst in the electrolytic process that converts molten sodium chloride (NaCl) into sodium metal and chlorine gas [].

Potential Therapeutic Agent

TBAHB holds potential as a therapeutic agent due to its structural similarities to paracetamol (acetaminophen) []. Paracetamol works by inhibiting the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), thereby reducing the production of inflammatory mediators like prostaglandins and thromboxanes [].

Research suggests that TBAHB may exhibit similar anti-inflammatory properties by inhibiting COX-1 and COX-2 activity in vitro (in laboratory settings) []. However, further investigation is needed to determine its effectiveness and safety in vivo (in living organisms) for therapeutic applications.

Research Tool in Biological Studies

TBAHB finds application as a research tool in various biological studies. For instance, it can be used to:

  • Modulate protein function

    Studies have shown that TBAHB can interact with specific proteins, potentially influencing their function and activity. This can be helpful in understanding protein-ligand interactions and their role in various biological processes.

  • Investigate cellular processes

    TBAHB may be used to investigate various cellular processes, such as ion transport and membrane permeability, due to its ability to alter the pH of solutions.

  • The research on TBAHB's potential therapeutic applications is still in its early stages, and more studies are necessary to establish its efficacy and safety for human use.
  • The use of TBAHB in scientific research should be conducted with proper safety precautions, as it is a potentially hazardous material.

Tert-Butylamine hydrobromide is an organic compound with the molecular formula C4_4H12_{12}BrN. It is a quaternary ammonium salt derived from tert-butylamine and hydrobromic acid, forming a white crystalline solid that is soluble in water. The compound is characterized by its amine-like odor and is known for its basic properties, which allow it to neutralize acids in various

t-BuNH2•HBr can be a skin and eye irritant []. Standard laboratory safety precautions should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood. Specific data on its toxicity or flammability is not readily available.

Typical of amines and quaternary ammonium salts:

  • Neutralization Reactions: It can react with acids to form salts and water, releasing heat in exothermic reactions.
  • Substitution Reactions: The hydrobromide can undergo nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles.
  • Dealkylation: In certain conditions, tert-butylamine hydrobromide can undergo dealkylation, leading to the formation of simpler amines .

Tert-Butylamine hydrobromide can be synthesized through several methods:

  • Direct Reaction: Tert-butylamine can be reacted with hydrobromic acid to yield tert-butylamine hydrobromide directly.
  • Salt Formation: The compound may also be formed by neutralizing tert-butylamine with a stoichiometric amount of hydrobromic acid in aqueous solution.
  • Crystallization: Post-reaction, the product can be purified through crystallization techniques to obtain high-purity tert-butylamine hydrobromide .

Tert-Butylamine hydrobromide has several applications across various fields:

  • Pharmaceuticals: It serves as a counterion in drug formulations, enhancing solubility and stability.
  • Chemical Synthesis: Used as an intermediate in the synthesis of other organic compounds, including pesticides and rubber accelerators.
  • Laboratory Reagent: Employed in various

Studies indicate that tert-butylamine hydrobromide interacts with various chemical agents. It is known to be incompatible with strong oxidizers and certain halogenated compounds. Additionally, it may participate in complexation reactions with metal ions, influencing its reactivity and stability in different environments .

Tert-Butylamine hydrobromide shares structural similarities with other alkyl amines and ammonium salts. Here are some comparable compounds:

Compound NameMolecular FormulaCharacteristics
Tert-ButylamineC4_4H11_{11}NColorless liquid; used as a base in synthesis
n-ButylamineC4_4H11_{11}NLinear structure; different reactivity profile
Sec-ButylamineC4_4H11_{11}NSecondary amine; distinct steric hindrance
IsobutylamineC4_4H11_{11}NBranching affects physical properties
Tert-AmylamineC5_5H13_{13}NSimilar branching but one more carbon atom

Uniqueness: Tert-butylamine hydrobromide stands out due to its quaternary ammonium nature and its specific applications in pharmaceuticals, where it acts as a counterion enhancing drug solubility compared to other similar compounds .

The direct amination of isobutylene represents one of the most industrially significant approaches to tert-butylamine synthesis, which serves as the precursor to tert-butylamine hydrobromide [6]. This catalytic process involves the reaction of isobutylene with ammonia over acidic zeolite catalysts at elevated temperatures and pressures [3].

Catalytic Processes

The direct amination reaction follows a carbocationic mechanism whereby isobutylene is protonated by acidic sites on the zeolite surface, forming a tertiary carbocation intermediate [7]. This intermediate subsequently reacts with ammonia to yield tert-butylamine through Markownikoff addition [7]. The reaction temperature typically ranges from 200 to 320 degrees Celsius, with pressures between 20 and 80 bar being employed for optimal conversion rates [6].

Gallium-modified ZSM-5 catalysts have demonstrated enhanced performance in isobutylene amination through modification of acid site properties [3]. In situ Fourier transform infrared spectroscopy studies revealed that gallium addition facilitates isobutylene protonation and provides synergistic effect sites that enhance catalytic activity [3]. The displacement of ammonium ions on active sites by isobutylene and subsequent activation to intermediates represents the rate-limiting step in the catalytic process [3].

Zeolite Catalysts

Multiple zeolite frameworks have been evaluated for isobutylene amination, with BEA structure zeolites showing superior performance compared to ZSM-5 catalysts [6]. BEA zeolites with silica to alumina ratios of 12.5:1 achieve conversion rates of 12 to 50 percent with selectivity to tert-butylamine ranging from 93 to 100 percent [6]. In contrast, ZSM-5 catalysts typically yield conversion rates of 3 to 20 percent with selectivity exceeding 95 percent [6].

Small to medium pore acidic zeolites, including hydrogen-clinoptilolite, hydrogen-erionite, and hydrogen-offretite, exhibit the highest catalytic activities for alkene amination [4] [7]. Hydrogen-clinoptilolite demonstrates 12 percent conversion with 94 percent selectivity to ethylamine in ethylene amination studies, while hydrogen-erionite achieves 11 percent conversion with 87 percent selectivity [7]. The catalytic activity correlates directly with the total number of strongly acidic sites as measured by ammonia chemisorption [4].

The necessity of strongly acidic sites for catalytic amination is demonstrated by the negligible activity observed with alkali-exchanged zeolites and amorphous silica alumina [4] [7]. Sodium-exchanged zeolites show minimal catalytic activity, confirming that proton-exchanged acidic forms are essential for effective amination reactions [7].

Ritter Reaction and Cyanide-Based Pathways (Waste Management Concerns)

The Ritter reaction pathway for tert-butylamine synthesis involves the acid-catalyzed addition of hydrogen cyanide to methyl tert-butyl ether, followed by hydrolysis to yield the desired amine product [8]. This method, also known as the hydrogen cyanide-methyl tert-butyl ether process, represents an alternative industrial route with specific waste management considerations [8].

Reaction Mechanism

The process begins with the generation of hydrogen cyanide through acidolysis of sodium cyanide with sulfuric acid under reduced pressure conditions [8]. The hydrogen cyanide is subsequently added to methyl tert-butyl ether under normal pressure, followed by the addition of 96 percent concentrated sulfuric acid [8]. The reaction mixture is maintained at 60 degrees Celsius for one hour to ensure complete conversion [8].

The molar ratios employed in this process are critical for optimal yields, with methyl tert-butyl ether to hydrogen cyanide maintained at 1:1, and methyl tert-butyl ether to sulfuric acid at 1:1.2 [8]. Following the initial reaction, water and methanol are added for reflux conditions, after which methyl formate, residues, and water are separated through distillation [8].

Waste Management Concerns

The cyanide-based pathway generates several waste streams requiring careful management due to the toxic nature of hydrogen cyanide and its derivatives [8]. The process produces methyl formate as a primary byproduct, which must be separated and properly disposed of or recycled [8]. Additionally, the use of concentrated sulfuric acid creates acidic waste streams that require neutralization before disposal [8].

The generation of hydrogen cyanide from sodium cyanide presents significant safety and environmental challenges, necessitating specialized containment and waste treatment systems [8]. The overall process claims to achieve tert-butylamine purity exceeding 98 percent through reduced pressure rectification of the crude product [8].

Urea-MTBE Synthesis (Patented Method, Ethylene Glycol Recycling)

The urea-methyl tert-butyl ether synthesis represents a patented approach to tert-butylamine production that incorporates ethylene glycol recycling for improved economic viability [1]. This method offers advantages in terms of process simplicity, high yield, low production cost, and minimal environmental impact [1].

Patented Method

The patented process involves dissolving finely crushed urea in 96 percent concentrated sulfuric acid, followed by dropwise addition of methyl tert-butyl ether over a period of 1 to 2 hours while maintaining temperature between 20 and 25 degrees Celsius [1]. The controlled temperature is critical for preventing side reactions and ensuring optimal yield of tert-butylurea crystals [1].

After filtration to collect tert-butylurea crystals, the intermediate is dissolved in 40 percent sodium hydroxide aqueous solution and refluxed for 4 hours [1]. The final step involves distillation and collection of fractions boiling between 42 and 46 degrees Celsius to obtain pure tert-butylamine [1]. This method demonstrates the characteristics of simple process, high yield, low production cost, good product quality, and no environmental pollution [1].

Ethylene Glycol Recycling

Ethylene glycol serves as a high boiling point solvent in the synthesis process and can be efficiently recycled to reduce operational costs [1]. The recycling of ethylene glycol in chemical processes has been extensively studied, with distillation being the primary method for recovery [10]. The typical recycling process involves distillation columns operating at temperatures between 130 and 150 degrees Celsius at the bottom, with top temperatures ranging from 100 to 105 degrees Celsius at atmospheric pressure [10].

The recovered ethylene glycol typically contains 85 to 95 percent purity with less than 2.5 percent by weight solids content [10]. Antifoam agents are commonly added to prevent foaming during the recycling process, which can provide 5 to 10 percent higher capacity in reactor vessels [10]. The recycling process yields higher raw material efficiency while maintaining product quality comparable to virgin ethylene glycol applications [10].

Alkaline Hydrolysis of tert-Butylurea (Yield Optimization, Distillation Protocols)

The alkaline hydrolysis of tert-butylurea represents a well-established method for tert-butylamine production, offering excellent yields when proper optimization and distillation protocols are employed [18]. This approach is considered one of the simplest and most convenient methods for preparing tert-butylamine [18].

Yield Optimization

The synthesis of tert-butylurea from urea and tert-butyl alcohol achieves yields of 31 to 33 percent under optimized conditions [18]. The reaction requires careful temperature control between 20 and 25 degrees Celsius to prevent formation of diisobutylene, which reduces overall yield [18]. Higher temperatures lead to side product formation, while lower temperatures result in incomplete urea dissolution [18].

The alkaline hydrolysis step employs sodium hydroxide pellets dissolved in water, combined with tert-butylurea and commercial ethylene glycol in a 1-liter round-bottomed flask [18]. The mixture is refluxed gently for 4 hours with an efficient reflux condenser and a glass tube leading to an ice-cooled trap [18]. This setup ensures complete conversion while preventing loss of volatile tert-butylamine product [18].

Distillation Protocols

Following the hydrolysis reaction, the flask is equipped for distillation and the fraction boiling at 40 to 60 degrees Celsius is collected in an ice-cooled receiver [18]. The crude amine, including any material collected in the trap, typically weighs 37 to 39 grams [18]. The crude product is dried overnight with 5 to 7 grams of sodium hydroxide pellets to remove residual water [18].

Final purification involves distillation through a 12 to 15 centimeter fractionating column with an ice-cooled receiver equipped with a soda-lime tube [18]. The fraction boiling at 44 to 46 degrees Celsius represents pure tert-butylamine, with yields ranging from 31 to 34 grams, corresponding to 71 to 78 percent yield [18]. The final product exhibits a density of 0.699 grams per cubic centimeter and a refractive index of 1.3800 [18].

Alternative hydrolysis conditions include the use of aqueous sodium hydroxide at 40 percent concentration and 130 degrees Celsius in a pressure vessel, which provides comparable yields [18]. The choice of hydrolysis method depends on available equipment and desired production scale [18].

Industrial-Scale Production (Cost-Effectiveness, High-Pressure vs. Ambient Conditions)

Industrial-scale production of tert-butylamine involves careful consideration of process economics, reaction conditions, and equipment requirements [14] [25]. The selection between high-pressure and ambient condition processes significantly impacts both capital investment and operational costs [25].

Cost-Effectiveness

The cost-effectiveness of tert-butylamine production depends on multiple factors including feedstock prices, energy requirements, catalyst costs, and equipment complexity [14]. Processes utilizing isobutene and ammonia over silica alumina catalysts demonstrate high purity tert-butylamine production exceeding 99.5 percent when technical grade isobutene is employed [14]. When pure isobutene with purity greater than 99.9 percent is used, the resulting tert-butylamine purity exceeds 99.8 percent [14].

Process optimization techniques, including experimental design, process simulation, and real-time monitoring, contribute significantly to cost reduction and efficiency improvement [22]. Material and energy balances, combined with sensitivity analysis and statistical process control, enable identification of inefficiencies and enhancement of overall performance [24]. These optimization approaches result in reduced waste generation, minimized energy consumption, and improved equipment utilization [22].

High-Pressure vs. Ambient Conditions

High-pressure processes typically operate at pressures between 500 and 710 pounds per square inch gauge with temperatures ranging from 90 to 130 degrees Celsius [25]. These conditions enable higher conversion rates and improved selectivity but require substantial capital investment in pressure vessels and compression equipment [25]. Contact times of 3 to 7 minutes are sufficient under high-pressure conditions, with ammonia to alkyl ratios of 3:1 to 7:1 providing adequate conversion while achieving significant energy savings [25].

Ambient pressure processes offer advantages in terms of reduced equipment costs and simplified operation but may require longer reaction times and higher temperatures to achieve comparable conversion rates [14]. The selection of tubular reactors or adiabatic packed bed reactors depends on the specific pressure regime and desired production capacity [14]. Process conditions must be carefully balanced to prevent polymer formation while maintaining high selectivity to the desired amine product [25].

Related CAS

75-64-9 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

60469-70-7

Dates

Modify: 2023-08-15

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